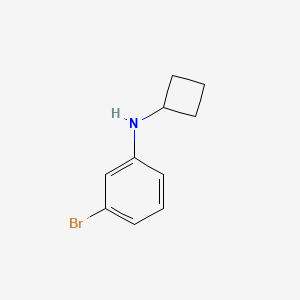

3-bromo-N-cyclobutylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-N-cyclobutylaniline is a chemical compound that is used in various industrial and scientific applications . It is available commercially for pharmaceutical testing .

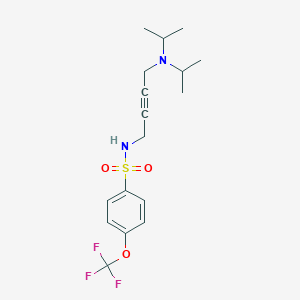

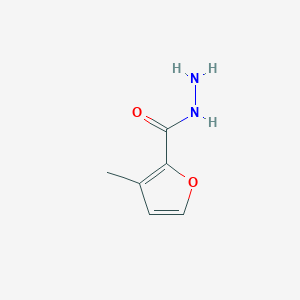

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic methods including FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction . Density functional theory (DFT) has been used to further calculate the molecular structure .Physical and Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 262.58 . It is a powder at room temperature . More detailed physical and chemical properties would likely be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Plants

3-bromo-N-cyclobutylaniline is structurally similar to bromoxynil, a herbicide used to control weeds by inhibiting photosynthesis. Research by Stalker, Mcbride, and Malyj (1988) detailed the development of herbicide resistance in transgenic tobacco plants expressing a bacterial gene, bxn. This gene encodes a nitrilase converting bromoxynil to its primary metabolite, thereby conferring resistance to high levels of bromoxynil in these plants. The study underscores a novel approach to herbicide resistance through the introduction of a catabolic detoxification gene into plants Stalker, Mcbride, & Malyj, 1988.

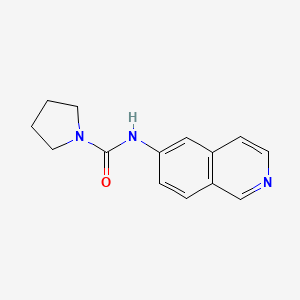

Synthetic Chemistry and Drug Development

Efforts in synthetic chemistry have led to the development of compounds structurally related to this compound, with applications in drug development. Brand, de Candole, and Brown (2003) synthesized a novel series of functionalized 3-aminocyclobut-2-en-1-ones, structurally similar to this compound, by facile condensation. These compounds were found to be potent antagonists of VLA-4, indicating potential therapeutic applications Brand, de Candole, & Brown, 2003.

Polymer-Conjugated Auger Electron Emitters

In the field of targeted cancer therapy, the synthesis of complex molecules like ellipticine-aimed polymer-conjugated Auger electron emitters showcases the application of bromine-containing compounds. Sedláček et al. (2011) described a system where an ellipticine derivative-bound iodine-125 attached to hydrazide moieties containing poly[N-(2-hydroxypropyl)methacrylamide] is used for triple-targeting in tumor tissues. This research highlights the potential of bromine-based compounds in developing advanced cancer therapeutics Sedláček et al., 2011.

Nucleic Acid-Based Therapeutic Molecules

The field of gene therapy also benefits from compounds related to this compound. Morris et al. (2007) reported on a short amphipathic peptide, Pep-3, which forms stable complexes with peptide-nucleic acid analogues, enhancing their delivery into a wide variety of cell lines without associated cytotoxicity. This work provides insights into peptide-based delivery technologies for DNA mimics, with potential therapeutic applications Morris et al., 2007.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-N-cyclobutylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXBREDJSDZJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)

![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)

![3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2650116.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2650120.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2650126.png)

![(3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2650129.png)